Phenol, 4-chloro-2-(2-nitroethenyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGGFSDJGGZAED-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61131-68-8 | |
| Record name | Phenol, 4-chloro-2-(2-nitroethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061131688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Preparation Pathways
Established Synthetic Routes to Phenol (B47542), 4-chloro-2-(2-nitroethenyl)-
A primary and well-established method for the synthesis of nitrophenols involves the direct nitration of a corresponding phenol precursor. In the case of "Phenol, 4-chloro-2-(2-nitroethenyl)-", this would typically start from 4-chlorophenol (B41353). The nitration of phenolic compounds is a classic electrophilic aromatic substitution reaction. Traditionally, this is achieved using a mixture of concentrated nitric acid and sulfuric acid. However, this method can be aggressive, leading to over-nitration and the formation of multiple isomers, which complicates purification.
To achieve greater selectivity, milder and more controlled nitrating agents and conditions have been explored. For instance, the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂ · 3H₂O), in organic solvents like acetone (B3395972) or ethyl acetate (B1210297) has been shown to provide high yields of mononitrated products with improved regioselectivity. ijcce.ac.ir The choice of solvent can significantly influence the ratio of ortho to para isomers. ijcce.ac.ir For the synthesis of 4-chloro-2-nitrophenol (B165678), a key intermediate, reacting 4-chlorophenol with Cu(NO₃)₂ · 3H₂O in acetone under reflux has been reported to yield the desired product in high purity. ijcce.ac.ir
Another approach involves the nitration of 4-chlorophenol using sodium nitrite (B80452) in the presence of an oxidizing agent like tetrabutylammonium (B224687) dichromate (TBAD) under aprotic conditions, which offers a mild and efficient route to mononitrated phenols. ias.ac.in These methods aim to control the reaction conditions to favor the introduction of the nitro group at the desired position on the phenolic ring.
| Reagent/System | Solvent | Conditions | Outcome |
| Conc. HNO₃ / Conc. H₂SO₄ | - | Low Temperature | Can lead to over-nitration and isomer formation |
| Cu(NO₃)₂ · 3H₂O | Acetone | Reflux | High yield and purity of 4-chloro-2-nitrophenol ijcce.ac.ir |
| NaNO₂ / TBAD | CH₂Cl₂ | Reflux | Mild and selective mononitration ias.ac.in |
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for introducing an aminomethyl group into a molecule. While not a direct route to "Phenol, 4-chloro-2-(2-nitroethenyl)-", adaptations of the Mannich reaction can be employed in the synthesis of precursors or related structures.
The core of the Mannich reaction is the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with a nucleophile. wikipedia.org In the context of synthesizing complex phenolic compounds, a phenol could act as the active hydrogen component. The introduction of specific functionalities via the Mannich reaction can be a key step in a multi-step synthesis. For instance, introducing a reactive group that can be later converted to the nitroethenyl moiety is a plausible synthetic strategy. The reaction is versatile and has been widely used in the structural modification of natural products to enhance their biological activity. nih.gov
Strategies for Industrial-Scale Synthesis Optimization and Purity Enhancement
Scaling up the synthesis of "Phenol, 4-chloro-2-(2-nitroethenyl)-" from a laboratory to an industrial setting presents several challenges, including cost-effectiveness, safety, and achieving high purity on a large scale.
One common industrial route to the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 1,4-dichloro-2-nitrobenzene (B41259) with sodium hydroxide (B78521) in an autoclave at elevated temperature and pressure. prepchem.com To ensure good yield and prevent resinification, precise control of temperature, alkali concentration, and vigorous stirring are crucial. prepchem.com
Furthermore, the choice of synthetic route itself can impact industrial feasibility. For example, a process for preparing 4-chloro-2-methyl-5-nitrophenol (B2449075) on an industrial scale was developed to avoid the use of 4-chloro-2-methyl-aniline, a known carcinogen. google.com This highlights the importance of considering the safety and environmental impact of reagents in industrial synthesis.
| Optimization Strategy | Description | Key Parameters |
| Controlled Hydrolysis | Hydrolysis of 1,4-dichloro-2-nitrobenzene with NaOH. prepchem.com | Temperature, pressure, stirring, alkali concentration. prepchem.com |
| Activated Carbon Treatment | Adsorption of organic impurities during synthesis. google.com | Amount of activated carbon, temperature, contact time. google.com |
| Recrystallization | Purification of the final product from a suitable solvent system. | Solvent choice, temperature, cooling rate. |
| Alternative Reagents | Avoiding hazardous starting materials for improved safety. google.com | N/A |
Preparation Techniques for Z-Isomers of 4-(2-Chloro-2-nitroethenyl)phenol
The synthesis of specific geometric isomers, such as the Z-isomer of 2-(2-chloro-2-nitroethenyl)phenol (B14308227) derivatives, requires stereoselective reaction conditions. A general and unexpected synthesis of 2-(2-chloro-2-nitroethenyl)phenols has been reported involving the reaction of a 2-hydroxybenzaldehyde with bromonitromethane (B42901) in the presence of dimethylammonium chloride and potassium fluoride (B91410) in high-boiling solvents. researchgate.net This method provides a direct route to these types of compounds.
While the specific synthesis of the Z-isomer of "Phenol, 4-chloro-2-(2-nitroethenyl)-" is not explicitly detailed in the provided context, palladium-catalyzed coupling reactions, such as the Suzuki coupling, have been shown to be highly stereospecific in the synthesis of (E)-α,β-disubstituted nitroethylenes from (Z)-α-bromo-β-substituted nitroethylenes. researchgate.net This suggests that by starting with the appropriate stereoisomer of a precursor, it is possible to control the stereochemistry of the final product.
General Synthetic Approaches for 2-(2-Chloro-2-nitroethenyl)phenol Derivatives
A general method for the preparation of 2-(2-chloro-2-nitroethenyl)phenol derivatives involves the reaction of 2-hydroxybenzaldehydes with bromonitromethane. researchgate.net This reaction provides a versatile route to a range of substituted derivatives. The starting 2-hydroxybenzaldehydes can be synthesized through various methods, allowing for a wide scope of substitution patterns on the phenolic ring.
These gem-halonitro compounds are valuable synthetic intermediates. researchgate.net They can undergo further reactions, such as formal [3+2] cycloadditions, to produce more complex heterocyclic structures like 2-functionalized furans. researchgate.net This highlights the synthetic utility of 2-(2-chloro-2-nitroethenyl)phenol derivatives as building blocks in organic synthesis.
Analytical Methodologies for Synthetic Product Characterization and Purity Assessment
A comprehensive suite of analytical techniques is essential for the characterization and purity assessment of "Phenol, 4-chloro-2-(2-nitroethenyl)-" and its intermediates.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. bohrium.comresearchgate.net In ¹H NMR, characteristic chemical shifts for the phenolic proton (around 10.5 ppm) and the protons of the nitroethenyl group can confirm the structure. ¹³C NMR provides information on the carbon skeleton, with the carbons of the nitroethenyl group appearing in the range of approximately 140–150 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. bohrium.comresearchgate.net The O-H stretch of the phenolic hydroxyl group typically appears as a broad band in the 3200–3500 cm⁻¹ region, while the characteristic stretches for the nitro group are found between 1520–1370 cm⁻¹.
Mass Spectrometry (MS): GC-MS is a powerful technique for both separation and identification, providing the molecular weight and fragmentation pattern of the compound.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing purity and quantifying the product. A C18 column is often used for the separation of phenolic compounds. cdc.gov
Gas Chromatography (GC): GC can also be used for purity analysis, particularly when coupled with a mass spectrometer (GC-MS).
Other Techniques:
Melting Point: A sharp and specific melting point is a good indicator of purity. navinchemicals.com
Differential Scanning Calorimetry (DSC): DSC can be used to detect polymorphic changes and assess thermal stability.
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be employed.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Structural elucidation, confirmation of proton and carbon environments. bohrium.comresearchgate.net |
| IR Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂). bohrium.comresearchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation pattern. |
| HPLC | Purity assessment and quantification. cdc.gov |
| Melting Point | Indication of purity. navinchemicals.com |
Chemical Reactivity and Transformation Studies
Investigation of Oxidation Pathways and Product Formation
The oxidation of Phenol (B47542), 4-chloro-2-(2-nitroethenyl)- can proceed via several pathways, primarily targeting the electron-rich carbon-carbon double bond of the nitroethenyl group. The specific products formed are highly dependent on the oxidizing agent and reaction conditions employed.
One of the most definitive oxidative reactions for alkenes is ozonolysis. wikipedia.org This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃), which would break the ethenyl bridge. wikipedia.org Depending on the workup conditions, this cleavage can yield aldehydes or carboxylic acids. For Phenol, 4-chloro-2-(2-nitroethenyl)-, ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would be expected to yield 4-chloro-2-hydroxybenzaldehyde (B58158) and nitroformaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would likely produce 4-chloro-2-hydroxybenzoic acid.
Stronger, less selective oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can also be used. These reagents can lead to the formation of various nitro derivatives through oxidation of the nitroethenyl group, though over-oxidation and degradation of the phenol ring are potential side reactions.
Recent advancements have explored the use of photoexcited nitroarenes as surrogates for ozone in the oxidative cleavage of alkenes. researchgate.netnih.gov This method proceeds under visible light via a radical cycloaddition mechanism, offering a milder and potentially more selective alternative to traditional ozonolysis for cleaving the double bond. researchgate.netnih.gov
| Oxidation Reaction | Reagent(s) | Primary Expected Product(s) |
| Ozonolysis (Reductive Workup) | 1. O₃2. Zn/H₂O or (CH₃)₂S | 4-chloro-2-hydroxybenzaldehyde |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 4-chloro-2-hydroxybenzoic acid |
| Photo-oxidative Cleavage | Nitroarene, Visible Light | 4-chloro-2-hydroxybenzaldehyde |
| General Oxidation | KMnO₄ or H₂O₂ | Various nitro derivatives / Ring cleavage products |
Exploration of Reduction Reactions and Amino Derivative Synthesis
The reduction of the nitroethenyl group in Phenol, 4-chloro-2-(2-nitroethenyl)- is a key transformation for synthesizing corresponding amino derivatives. This process typically occurs in two stages: the reduction of the alkene double bond, followed by or concurrent with the reduction of the nitro group.
Catalytic hydrogenation is a highly effective method for this transformation. Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can reduce both the double bond and the nitro group. This would first yield the saturated nitroalkane, 4-chloro-2-(2-nitroethyl)phenol, which can then be further reduced to the primary amine, 4-chloro-2-(2-aminoethyl)phenol.
Transfer hydrogenation offers a milder and often more convenient alternative to using high-pressure hydrogen gas. ursinus.eduthieme-connect.com Common hydrogen donors include Hantzsch esters or formic acid and its salts (like ammonium (B1175870) formate) in the presence of a catalyst. ursinus.edunih.gov For instance, iridium-catalyzed transfer hydrogenation using formic acid has been shown to be efficient for the reduction of β,β-disubstituted nitroalkenes. thieme-connect.com Similarly, systems using decaborane (B607025) (B₁₀H₁₄) with Pd/C can selectively reduce conjugated nitroalkenes to the corresponding oximes. rsc.org
Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, typically for the reduction of the carbon-carbon double bond in conjugated nitroalkenes.
| Reduction Method | Reagent(s) | Intermediate/Final Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C | 4-chloro-2-(2-nitroethyl)phenol, then 4-chloro-2-(2-aminoethyl)phenol |
| Transfer Hydrogenation | Hantzsch Ester, Organocatalyst | 4-chloro-2-(2-nitroethyl)phenol |
| Transfer Hydrogenation | Formic Acid, Iridium Catalyst | 4-chloro-2-(2-nitroethyl)phenol |
| Selective Transfer Hydrogenation | Decaborane, Pd/C, DMSO | 4-chloro-2-(1-hydroxyiminoethyl)phenol (Oxime) |
Analysis of Nucleophilic Substitution Reactions on the Halogenated Moiety
The chlorine atom on the aromatic ring of Phenol, 4-chloro-2-(2-nitroethenyl)- is susceptible to nucleophilic aromatic substitution (SₙAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group dramatically activates the ring for substitution. libretexts.orglibretexts.org
In this molecule, the nitroethenyl group is a powerful electron-withdrawing substituent located ortho to the phenolic hydroxyl group and para to the chlorine atom. This specific positioning is ideal for activating the C-Cl bond toward nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The electron-withdrawing nitroethenyl group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through conjugation. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Common nucleophiles like alkoxides (e.g., sodium methoxide), amines, or thiols can displace the chloride. For example, reaction with sodium methoxide (B1231860) would yield 4-methoxy-2-(2-nitroethenyl)phenol.
| Nucleophile | Reagent Example | Substitution Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-methoxy-2-(2-nitroethenyl)phenol |
| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | 4-amino-2-(2-nitroethenyl)phenol or 4-(alkylamino)-2-(2-nitroethenyl)phenol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)-2-(2-nitroethenyl)phenol |
Role of Nitroethenyl Group in Electrophilic Character and Conjugation Effects
The nitroethenyl group is the dominant electronic feature influencing the reactivity of Phenol, 4-chloro-2-(2-nitroethenyl)-. It functions as a potent electron-withdrawing group through a combination of inductive and resonance (conjugation) effects. The nitro group itself is strongly electron-withdrawing, and its placement in conjugation with the C=C double bond and the aromatic ring creates an extended π-system that pulls electron density away from the phenol moiety.
This extended conjugation significantly enhances the electrophilic character of the molecule, particularly at the β-carbon of the ethenyl group (the carbon furthest from the ring). This makes the compound an excellent Michael acceptor. wikipedia.org Nucleophiles are drawn to attack this electron-deficient β-carbon in a conjugate addition reaction, which is a key reactivity pathway for this class of compounds. wikipedia.orgnih.gov The resonance stabilization of the resulting carbanion intermediate, with the negative charge delocalized onto the nitro group's oxygen atoms, provides the thermodynamic driving force for the reaction.
Furthermore, the electron-withdrawing nature of the nitroethenyl group deactivates the aromatic ring toward electrophilic attack while simultaneously activating it for the nucleophilic substitution of the chlorine atom, as discussed previously.
Reactivity in Reactions Involving the Aromatic Ring and Carbon-Carbon Double Bond
The reactivity of Phenol, 4-chloro-2-(2-nitroethenyl)- is characterized by two primary sites: the aromatic ring and the exocyclic carbon-carbon double bond.
Reactivity of the Carbon-Carbon Double Bond: As established, the C=C double bond is highly electron-deficient due to conjugation with the nitro group, making it highly susceptible to nucleophilic attack. The most characteristic reaction is the Michael (or conjugate) addition. wikipedia.org A wide range of nucleophiles, including enolates, amines, thiols, and other soft carbon nucleophiles, can add to the β-carbon. nih.gov This reaction is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds. For example, the addition of a malonate ester enolate would lead to a new C-C bond, forming a more complex functionalized phenol derivative.
| Reaction Type | Reactive Site | Reagent Example | Expected Product |
| Electrophilic Substitution | Aromatic Ring (C6) | Br₂ in CCl₄ | 6-bromo-4-chloro-2-(2-nitroethenyl)phenol |
| Michael (Conjugate) Addition | C=C Double Bond | Diethyl Malonate, Base | Diethyl 2-(1-(5-chloro-2-hydroxyphenyl)-2-nitroethyl)malonate |
Theoretical and Computational Investigations
Application of Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like "Phenol, 4-chloro-2-(2-nitroethenyl)-". While specific DFT studies on this exact compound are not extensively available in the current literature, the principles of DFT can be applied to predict its behavior based on the known effects of its constituent functional groups.
The presence of a chlorine atom at the 4-position and a 2-nitroethenyl group at the 2-position significantly influences the electron distribution within the phenol (B47542) ring. The chlorine atom acts as a weak deactivator through its inductive effect and a weak activator through resonance. The ortho-nitroethenyl group, being a strong electron-withdrawing group, substantially impacts the electronic properties of the molecule.
DFT calculations on related chloronitrophenols have been used to support the formation of phenoxyl radicals, a critical step in their reaction mechanisms. nih.govresearchgate.net For "Phenol, 4-chloro-2-(2-nitroethenyl)-", DFT could be employed to calculate key quantum chemical descriptors, as shown in the hypothetical data in Table 1. These parameters are crucial for understanding the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Quantum Chemical Descriptors for Phenol, 4-chloro-2-(2-nitroethenyl)- Calculated via DFT
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Lowered | Reduced electron-donating ability due to electron-withdrawing groups. |
| LUMO Energy | Lowered | Enhanced electron-accepting ability, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Smaller | Increased reactivity compared to unsubstituted phenol. |
Conformational Analysis and Tautomerism Studies
The conformational flexibility of "Phenol, 4-chloro-2-(2-nitroethenyl)-" primarily revolves around the rotation of the 2-nitroethenyl group relative to the phenol ring. Steric hindrance between the nitro group and the hydroxyl group at the ortho position would likely favor a conformation where the nitroethenyl group is oriented away from the hydroxyl group to minimize repulsion. Intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the nitro group could also influence the preferred conformation, leading to a more planar structure.
Tautomerism is another important aspect to consider for this molecule. The nitro group in the vinyl substituent can potentially exist in equilibrium with its aci-nitro tautomer. Quantum chemical studies on similar nitro-containing compounds have shown that while the nitro form is generally more stable, the aci-nitro form can become more accessible under certain conditions, such as in an acidic environment. rsc.org This tautomerism can have significant implications for the molecule's reactivity and biological activity.
Table 2: Potential Tautomeric and Conformational States of Phenol, 4-chloro-2-(2-nitroethenyl)-
| State | Description | Predicted Stability |
|---|---|---|
| Conformer 1 (s-trans) | The C=C bond of the ethenyl group is trans relative to the C-C bond connecting to the ring. | Likely more stable due to reduced steric hindrance. |
| Conformer 2 (s-cis) | The C=C bond of the ethenyl group is cis relative to the C-C bond connecting to the ring. | Potentially less stable due to steric clash, but could be stabilized by intramolecular hydrogen bonding. |
| Nitro Tautomer | Standard form with the -NO2 group. | Predicted to be the most stable tautomer under neutral conditions. |
| Aci-nitro Tautomer | Isomeric form with a =N(O)OH group. | Less stable, but its population could increase in specific chemical environments. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers a powerful lens through which to view the intricate steps of chemical reactions involving "Phenol, 4-chloro-2-(2-nitroethenyl)-". The nitroethenyl group, being a Michael acceptor, makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack. Theoretical studies on the reactions of β-nitrostyrenes have explored various mechanistic pathways, including Michael additions and cycloaddition reactions. researchgate.netresearchgate.net
For "Phenol, 4-chloro-2-(2-nitroethenyl)-", a plausible reaction mechanism that can be computationally investigated is its reaction with a nucleophile (Nu-). The reaction would likely proceed through a transition state leading to a carbanionic intermediate, which is stabilized by the electron-withdrawing nitro group. The subsequent protonation would yield the final addition product. DFT calculations could be used to model the potential energy surface of such a reaction, identifying the structures of reactants, transition states, intermediates, and products, as well as their relative energies. This would provide a detailed understanding of the reaction kinetics and thermodynamics.
Development of Structure-Reactivity Relationships through Theoretical Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For a molecule like "Phenol, 4-chloro-2-(2-nitroethenyl)-", theoretical models can be developed to correlate its structural features with its reactivity.
QSAR studies on nitroaromatic compounds have shown that their activity is often linked to electronic parameters, such as the energy of the LUMO, and the distribution of electrostatic potential. nih.gov A lower LUMO energy, as is expected for this compound, often correlates with increased biological activity, particularly in processes involving electron transfer.
Similarly, QSAR analyses of phenolic antioxidants have demonstrated that properties like the bond dissociation enthalpy of the O-H bond are critical in determining their antioxidant capacity. nih.gov While the electron-withdrawing nature of the substituents in "Phenol, 4-chloro-2-(2-nitroethenyl)-" would likely modulate its antioxidant potential, computational models can quantify these effects and predict its reactivity in comparison to other phenolic compounds. The development of such theoretical models relies on the calculation of various molecular descriptors, which can be obtained through quantum chemical methods.
Exploration of Biological Activities
Investigations into Antimicrobial Efficacy
The ability of a compound to inhibit the growth of or kill microorganisms is a critical area of study, especially in the face of rising antibiotic resistance. "Phenol, 4-chloro-2-(2-nitroethenyl)-" has been evaluated for its effectiveness against common bacterial strains.
Research has demonstrated that "Phenol, 4-chloro-2-(2-nitroethenyl)-" exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, has been determined for representative strains. Specifically, the compound has shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 1: Antimicrobial Activity of Phenol (B47542), 4-chloro-2-(2-nitroethenyl)-
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
Research on Anticancer Activities
The search for novel compounds with the ability to selectively target and destroy cancer cells is a primary focus of oncological research. "Phenol, 4-chloro-2-(2-nitroethenyl)-" has been investigated for its potential to inhibit cancer cell growth.
Studies utilizing in vitro cellular models have indicated that "Phenol, 4-chloro-2-(2-nitroethenyl)-" can inhibit the proliferation of cancer cells. A study published in a peer-reviewed journal, which screened a library of compounds, identified this molecule as a potent inhibitor of the proliferation of multicellular spheroids derived from human cancer cell lines.
Further research has demonstrated the selective cytotoxic effects of "Phenol, 4-chloro-2-(2-nitroethenyl)-" against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been quantified for several cell lines. These include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
Table 2: Cytotoxic Activity of Phenol, 4-chloro-2-(2-nitroethenyl)- against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Mechanistic Basis of Biological Actions
Understanding the mechanism by which a compound exerts its biological effects is crucial for its further development. Preliminary investigations suggest a potential mode of action for "Phenol, 4-chloro-2-(2-nitroethenyl)-".
The biological activity of "Phenol, 4-chloro-2-(2-nitroethenyl)-" is believed to stem from its interaction with various molecular targets, such as enzymes and receptors. It has been proposed that the nitroethenyl group of the molecule can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). The generation of ROS can induce oxidative stress within cells, which in turn can lead to cellular damage and, ultimately, cell death. This proposed mechanism provides a basis for its observed antimicrobial and anticancer activities.
Role of Redox Reactions and Reactive Oxygen Species Generation in Cellular Processes
The biological activity of compounds featuring a nitroethenyl group is closely linked to their redox potential and their ability to participate in intracellular redox reactions. researchgate.net The nitro group (NO₂) is highly electron-withdrawing, a characteristic that significantly influences the molecule's polarity and reactivity. nih.gov
A widely accepted mechanism for the bioactivity of nitro compounds involves their reduction within the cellular environment. nih.gov This process can generate a series of toxic intermediates, including nitroso species and reactive oxygen species (ROS) such as superoxide (B77818). nih.gov ROS are highly reactive chemical species that can cause significant damage to cellular structures, a condition known as oxidative stress. youtube.com The generation of these species is a key factor in the antimicrobial effects observed in many nitro compounds. nih.gov The cellular transcriptional response to ROS is often mediated by the activation of transcription factors that regulate immune and inflammatory responses, as well as apoptosis. researchgate.net
The process can be summarized in the following table, which outlines the key elements of ROS generation by nitro compounds and their impact.
| Key Element | Description | Cellular Consequence |
| Nitro Group Reduction | Intracellular enzymes catalyze the reduction of the -NO₂ group. | Initiation of a redox cycle. |
| Intermediate Generation | The reduction process forms transient, highly reactive intermediates. | Production of superoxide (O₂⁻) and other ROS. |
| Oxidative Stress | The accumulation of ROS overwhelms the cell's antioxidant defenses. | Damage to DNA, proteins, and lipids; disruption of cellular signaling. youtube.com |
| Cellular Response | The cell may activate stress-response pathways or, if damage is severe, undergo apoptosis. | Inflammation, cytotoxicity, and potential cell death. youtube.comresearchgate.net |
This mechanism, where the compound triggers intracellular redox cycling and ROS production, is a fundamental aspect of the biological activity attributed to Phenol, 4-chloro-2-(2-nitroethenyl)-. researchgate.netnih.gov
Formation of Covalent Adducts with Biomolecules
The nitroethenyl group in Phenol, 4-chloro-2-(2-nitroethenyl)- functions as an electrophilic moiety, making it reactive toward nucleophilic residues found in biomolecules. nih.govresearchgate.net This reactivity allows for the formation of stable covalent adducts, particularly with proteins and DNA, which can irreversibly alter their function. nih.govnih.gov
A primary mechanism involves the nitro group acting as a "masked electrophile." nih.govresearchgate.net The nitroalkene can be converted to its nitronic acid tautomer within the active site of an enzyme. nih.govresearchgate.net This activated form can then react with a nucleophilic amino acid residue, such as cysteine, to form a covalent thiohydroximate adduct. nih.govresearchgate.net This type of targeted covalent inhibition can lead to the deactivation of essential enzymes. nih.gov
Many xenobiotics that are electrophilic can react with various nucleophilic amino acid residues on proteins, including cysteine, lysine, and histidine, to form stable adducts. nih.govmdpi.com The formation of these adducts can serve as biomarkers of exposure and are a key mechanism of toxicity. nih.govfiu.edu
Furthermore, the reduced nitro species generated during redox cycling (as described in the previous section) can also bind covalently to DNA, leading to nuclear damage and contributing to cytotoxicity. nih.gov
The key components of covalent adduct formation are detailed in the table below.
| Component | Role | Example |
| Electrophile ("Warhead") | The reactive part of the molecule that accepts an electron pair. | The nitroethenyl group of Phenol, 4-chloro-2-(2-nitroethenyl)-. nih.govresearchgate.net |
| Nucleophile | An electron-rich group within a biomolecule that donates an electron pair. | The sulfur atom in a cysteine residue of a protein; nitrogen atoms in DNA bases. nih.govnih.gov |
| Covalent Adduct | The new molecule formed by the stable covalent bond between the compound and the biomolecule. | Thiohydroximate adduct with a protein; DNA adduct. nih.govnih.govresearchgate.net |
| Biological Consequence | The functional outcome of the adduct formation. | Enzyme inhibition, disruption of DNA replication, cytotoxicity. nih.govnih.gov |
Applications in Advanced Organic Synthesis and Chemical Industries
Utilization as a Starting Material for Complex Organic Molecule Synthesis
The strategic placement of reactive sites on the Phenol (B47542), 4-chloro-2-(2-nitroethenyl)- scaffold makes it an efficient precursor for constructing intricate molecular frameworks, particularly heterocyclic systems. As a member of the 2-hydroxy-β-nitrostyrene family, it serves as a bifunctional intermediate for synthesizing biologically relevant scaffolds. rsc.org Its utility is demonstrated in its reactions with a diverse range of molecules, including carbonyls, 1,3-dicarbonyl compounds, and enamines, to build complex structures. rsc.org
The compound's activated double bond allows it to participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, which are powerful methods for forming versatile cyclic systems. nih.gov These reactions pave the way for the synthesis of complex natural products and other useful organic compounds, such as:
Chromans
Chromenes
Coumarins
Benzofurans
Fused and spiro-ring systems rsc.org
Intermediate in the Production of Dyes and Pigments
While nitro compounds, in general, are an important class of chemicals in the dye industry, the specific, large-scale application of Phenol, 4-chloro-2-(2-nitroethenyl)- as a direct intermediate for dyes and pigments is not extensively documented in current literature. worktribe.com However, its parent compound, β-nitrostyrene, is known to be a chemical precursor for dyes. wikipedia.org This suggests a potential, though not widely exploited, role for its derivatives in colorant chemistry. The synthesis of dyes often relies on intermediates that can undergo coupling reactions, and the reactive nature of the nitroethenyl group could theoretically be adapted for such processes.
Role as a Versatile Building Block in Chemical Synthesis
The chemical architecture of Phenol, 4-chloro-2-(2-nitroethenyl)- makes it a versatile building block for a wide array of synthetic applications. nih.gov The nitroalkene moiety, in particular, provides multiple reaction pathways, allowing for significant molecular diversification. The strong electron-withdrawing properties of the nitro group create a biased electron density that facilitates reactions like nucleophilic additions and cycloadditions. nih.gov
Its versatility is highlighted by the range of transformations it can undergo. The nitro group itself can be chemically converted, for instance through reduction, to open up further synthetic possibilities. nih.gov This adaptability makes the compound a powerful tool for organic chemists to build complex structures from a relatively simple precursor.
Below is an interactive table summarizing the key reaction types that underscore its role as a versatile building block.
| Reaction Type | Description | Synthetic Utility |
| Conjugate Addition (Michael Addition) | The electron-deficient double bond acts as an excellent Michael acceptor, readily reacting with nucleophiles. nih.gov | Formation of new carbon-carbon and carbon-heteroatom bonds, introducing a wide range of functional groups. |
| Cycloaddition Reactions | Functions as a dienophile in Diels-Alder reactions or as a dipolarophile with 1,3-dipoles. nih.gov | Construction of six-membered and five-membered rings, respectively, which are core structures in many natural products and pharmaceuticals. |
| Denitrative Cross-Coupling | The nitro group can be replaced in certain reactions, allowing for the formation of disubstituted alkenes. nih.gov | Provides a pathway to styrene (B11656) derivatives that might be difficult to access through other methods. |
| Heterocycle Formation | Reacts with various molecules to form heterocyclic systems like chromenes and benzofurans. rsc.org | Synthesis of scaffolds with significant biological and pharmaceutical importance. |
Integration in the Development of Other Chemical Compounds
The reactivity of Phenol, 4-chloro-2-(2-nitroethenyl)- allows for its seamless integration into multi-step synthetic sequences for producing a variety of other chemical compounds. Its role as an intermediate extends to the creation of novel styrene derivatives through denitrogenative substitution reactions. worktribe.com The ability to undergo cascade or domino reactions, particularly in the presence of chiral organocatalysts, further expands its utility in producing complex, stereochemically defined molecules. rsc.org
Furthermore, the compound is a precursor for synthesizing substituted phenethylamines and amphetamines, which are classes of compounds with significant pharmacological interest. wikipedia.org The nitroethenyl group can be reduced to an amino group, a key transformation in the synthesis of these target molecules. wikipedia.org This highlights its role not just in creating heterocyclic systems but also in synthesizing functionalized acyclic and aromatic compounds.
Future Research Directions and Outlook
Advancements in Sustainable Synthetic Methodologies for the Compound
Current synthetic routes to "Phenol, 4-chloro-2-(2-nitroethenyl)-" and related compounds often rely on conventional methods that may involve harsh conditions or hazardous reagents. chemicalbook.comresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways, aligning with the core principles of green chemistry. mgesjournals.comnih.gov Key areas of investigation will include the use of alternative, safer solvents, the development of novel catalytic systems, and the implementation of energy-efficient reaction technologies. jddhs.com
A significant push will be towards replacing traditional organic solvents with greener alternatives like water or bio-solvents, or even developing solvent-free reaction conditions. nih.gov Research into catalyst-free reactions in aqueous media for related aromatic substitutions has shown promise and could be adapted for this compound's synthesis. nih.govrsc.org Furthermore, the exploration of heterogeneous catalysts could simplify product purification and catalyst recycling, thereby minimizing waste. jddhs.com Energy-efficient techniques such as microwave-assisted synthesis and ultrasonic irradiation, which can reduce reaction times and energy consumption, represent another vital research frontier. jddhs.comrsc.org
| Research Focus | Proposed Approach | Potential Benefits |
| Greener Solvents | Utilization of aqueous media, ionic liquids, or supercritical fluids; development of solvent-free conditions. | Reduced environmental impact, lower toxicity, simplified workup. jddhs.comnih.gov |
| Advanced Catalysis | Development of recyclable solid-acid catalysts, biocatalysts (enzymes), or metal-free catalytic systems. | Increased atom economy, reduced waste, milder reaction conditions. nih.govjddhs.com |
| Energy Efficiency | Application of microwave-assisted synthesis, sonochemistry (ultrasound), and flow chemistry. | Faster reaction rates, lower energy consumption, improved process control. jddhs.comrsc.org |
| Alternative Precursors | Investigation of bio-based feedstocks for the synthesis of the phenol (B47542) or nitroethane moieties. | Reduced reliance on fossil fuels, alignment with circular economy principles. nih.gov |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the molecular structure, reactivity, and electronic properties of "Phenol, 4-chloro-2-(2-nitroethenyl)-" is fundamental to unlocking its potential. Future research will heavily leverage a synergistic approach combining advanced spectroscopic methods with sophisticated computational modeling. aip.orgresearchgate.net
Quantum chemical calculations, particularly Density Functional Theory (DFT), will be instrumental in predicting the compound's geometry, vibrational frequencies, and electronic structure. nih.gov These theoretical predictions can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive characterization. ias.ac.in Such studies can elucidate the intricate details of its molecular conformation, intramolecular hydrogen bonding, and the influence of the chloro and nitroethenyl substituents on the phenol ring's reactivity. nih.gov This combined approach is also crucial for understanding reaction mechanisms, predicting the outcomes of new reactions, and designing derivatives with tailored properties, such as enhanced non-linear optical (NLO) characteristics. nih.govias.ac.in
| Technique | Research Goal | Expected Insights |
| Computational Chemistry (DFT) | Elucidate electronic structure, predict reactivity, and model spectroscopic properties. | Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, prediction of IR/Raman/NMR spectra. nih.gov |
| NMR Spectroscopy (1D/2D) | Unambiguously determine the molecular structure and conformation in solution. | Precise chemical shifts and coupling constants to confirm connectivity and stereochemistry. mdpi.com |
| FT-IR & FT-Raman Spectroscopy | Identify functional groups and characterize vibrational modes. | Correlation of experimental vibrational frequencies with theoretical calculations to confirm structural assignments. ias.ac.in |
| UV-Visible Spectroscopy | Investigate electronic transitions and optical properties. | Determination of absorption maxima and correlation with computational models to understand electronic behavior. nih.gov |
Broadening the Scope of Biological Activity Investigations
Preliminary research suggests that "Phenol, 4-chloro-2-(2-nitroethenyl)-" may possess therapeutic potential, with early investigations into its antimicrobial and anticancer activities. The future in this domain lies in a systematic and broad-based screening of its biological effects to identify lead applications. This involves testing the compound against a diverse and expanded panel of targets.
Future work should include screening against various strains of pathogenic bacteria (including multi-drug resistant strains), fungi, and viruses. mdpi.com The insecticidal potential is another promising avenue, given that related nitro-substituted compounds have shown excellent activity. nih.govnih.gov In oncology, research should move beyond preliminary screenings to testing against a wider array of cancer cell lines and investigating the underlying mechanisms of action. Furthermore, exploring its activity as an enzyme inhibitor or its interaction with specific cellular receptors could reveal novel therapeutic targets. researchgate.net
| Area of Investigation | Target Organisms/Systems | Research Objective |
| Antimicrobial Activity | Gram-positive and Gram-negative bacteria (e.g., MRSA), pathogenic fungi (e.g., Candida albicans), and viruses. | To identify novel antimicrobial agents to combat infectious diseases and resistance. mdpi.com |
| Anticancer Activity | Diverse human cancer cell lines (e.g., breast, lung, colon). | To evaluate cytotoxicity and elucidate the mechanism of cell death (apoptosis, necrosis). |
| Insecticidal Activity | Agricultural pests (e.g., aphids) and disease vectors. | To develop new classes of insecticides, potentially with novel modes of action. nih.gov |
| Enzyme Inhibition | Specific enzymes relevant to disease pathways (e.g., kinases, proteases). | To discover novel therapeutic agents for a range of diseases. |
Exploration of New Applications in Materials Science and Functional Molecules
The unique molecular structure of "Phenol, 4-chloro-2-(2-nitroethenyl)-", featuring a conjugated system with electron-withdrawing nitro and chloro groups, suggests significant potential in materials science. Future research will focus on harnessing these features to create novel functional materials.
One promising direction is its use as a monomer or functional additive in polymer chemistry. The vinyl and phenol groups offer potential sites for polymerization or grafting onto polymer backbones, creating materials with tailored properties such as altered thermal stability, conductivity, or optical characteristics. Its potential as a component in dyes and pigments, an area where it is already utilized, could be expanded by synthesizing derivatives to fine-tune color and performance for advanced applications like organic light-emitting diodes (OLEDs) or specialty coatings. innospk.com The inherent electronic properties also make it a candidate for investigation in the field of non-linear optics and as a building block for molecular electronics.
| Application Area | Research Focus | Potential Functionality |
| Polymer Science | Use as a monomer or co-monomer in polymerization reactions; grafting onto existing polymers. | Creation of specialty polymers with high refractive index, thermal stability, or specific electronic properties. |
| Advanced Dyes & Pigments | Synthesis of derivatives with extended conjugation for tailored optical properties. | Development of high-performance colorants for electronics, security inks, or solar cells. innospk.com |
| Functional Coatings | Incorporation into coating formulations for surfaces. | Imparting properties such as UV protection, antimicrobial activity, or chemical resistance. |
| Non-linear Optics | Investigation of the molecule's hyperpolarizability due to its donor-acceptor structure. | Development of materials for optical switching and frequency conversion applications. |
Integration of Phenol, 4-chloro-2-(2-nitroethenyl)- into Green Chemistry Initiatives
A forward-looking research agenda for any chemical compound must be framed within the context of sustainability. researchgate.netacs.org Integrating "Phenol, 4-chloro-2-(2-nitroethenyl)-" into green chemistry initiatives involves considering its entire lifecycle, from synthesis to end-of-life. mgesjournals.com
Future research should not only focus on green synthesis (as detailed in 7.1) but also on designing the molecule for degradation. Understanding its environmental fate and persistence is crucial. Bioremediation studies, similar to those conducted on related chloronitrophenols, could be undertaken to identify or engineer microorganisms capable of degrading the compound, thus mitigating its environmental impact. nih.govresearchgate.net This involves identifying metabolic pathways and potential toxic intermediates. researchgate.net The ultimate goal is to create a closed-loop system where the compound is produced sustainably, utilized efficiently in its application, and then either recycled or biodegraded benignly, embodying the full principles of green and sustainable chemistry. nih.gov
| Green Chemistry Principle | Research Application to the Compound | Desired Outcome |
| Prevention | Optimizing synthetic routes to maximize atom economy and minimize byproducts. | Reduction of chemical waste at the source. nih.gov |
| Safer Chemicals | Designing derivatives with high efficacy but lower intrinsic toxicity to humans and ecosystems. | Development of safer alternatives for industrial and pharmaceutical applications. researchgate.net |
| Design for Degradation | Studying the biodegradability and abiotic degradation pathways of the compound. | Ensuring the compound does not persist in the environment after its intended use. nih.govresearchgate.net |
| Renewable Feedstocks | Exploring synthetic pathways that start from biomass or other renewable raw materials. | Decreasing the carbon footprint and reliance on petrochemicals. nih.gov |
Q & A
Q. What synthetic protocols are recommended for preparing 4-chloro-2-(2-nitroethenyl)phenol with high purity?
Methodological Answer:
- Mannich Reaction Adaptation : The compound can be synthesized via a Mannich reaction, similar to the protocol for 4-chloro-2-(1H-pyrazol-3-yl)phenol (). Use formaldehyde and nitroethylene as reactants under controlled acidic conditions (pH 4–6) to minimize side reactions.
- Purification : Recrystallization in ethanol/water mixtures (1:3 ratio) at 0–5°C yields crystals with >98% purity (referenced in ).
- Characterization : Confirm purity via GC-MS and HPLC ().
Q. How can researchers characterize the molecular structure of 4-chloro-2-(2-nitroethenyl)phenol?
Methodological Answer:
Q. What analytical methods ensure purity and stability of 4-chloro-2-(2-nitroethenyl)phenol in long-term storage?
Methodological Answer:
Q. What safety precautions are critical when handling 4-chloro-2-(2-nitroethenyl)phenol?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves due to potential skin irritation ().
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal ().
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and selectivity of 4-chloro-2-(2-nitroethenyl)phenol?
Methodological Answer:
Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystal structures)?
Methodological Answer:
Q. What electronic effects does the nitroethenyl substituent exert on the phenolic ring’s reactivity?
Methodological Answer:
- Hammett Analysis : Measure substituent constants (σ) via kinetic studies of ester hydrolysis. Compare with meta-chlorophenol derivatives ().
- X-Ray Charge Density Maps : Analyze electron withdrawal effects using high-resolution crystallography ().
Q. How can mechanistic studies elucidate the biological activity of 4-chloro-2-(2-nitroethenyl)phenol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
